molecular formula C10H5Cl2NO2S B3483538 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]-

2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]-

Cat. No.: B3483538
M. Wt: 274.12 g/mol
InChI Key: XUOVOGTZQNQWFV-FPYGCLRLSA-N
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Description

The compound 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- (IUPAC: (5Z)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione) is a thiazolidinedione (TZD) derivative characterized by a TZD ring (a five-membered heterocycle containing sulfur, nitrogen, and two ketone groups) and a 2,4-dichlorophenylmethylene substituent at the 5-position . This structure is synthesized via Knoevenagel condensation, a common method for arylidene-TZD derivatives, involving the reaction of 2,4-thiazolidinedione with substituted aldehydes under reflux in ethanol with catalytic piperidine . The 2,4-dichlorophenyl group introduces electron-withdrawing chlorine atoms, influencing electronic properties and biological activity, particularly in cytotoxicity and metabolic interactions .

Properties

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(7(12)4-6)3-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOVOGTZQNQWFV-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-thiazolidinedione with 2,4-dichlorobenzaldehyde in the presence of a base such as piperidine or pyridine . The reaction is usually performed in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, have been explored to make the synthesis more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemical research, 2,4-thiazolidinedione derivatives serve as building blocks for synthesizing various heterocyclic compounds. Their unique structure allows for modifications that can lead to the development of new materials and catalysts.

Biology

The compound has been studied for its potential as an enzyme inhibitor , particularly targeting peroxisome proliferator-activated receptors (PPARs). This interaction is crucial for modulating glucose and lipid metabolism.

Antihyperglycemic Activity

Research indicates that this compound exhibits significant antihyperglycemic properties. For instance:

  • A study demonstrated that derivatives of thiazolidinedione showed hypoglycemic activity in alloxan-induced diabetic rats at doses of 35 mg/kg .

Antitumor and Anti-inflammatory Effects

Thiazolidinediones are also investigated for their antitumor and anti-inflammatory activities. For example:

  • In vitro studies have shown that certain derivatives inhibit COX enzymes involved in inflammation .

Industry

In industrial applications, the compound is utilized in developing new materials and as a catalyst in organic reactions. Its unique structural features enhance the efficiency of chemical processes.

Case Study 1: Antihyperglycemic Activity

A series of substituted thiazolidinediones were synthesized and tested for their hypoglycemic effects. Compounds such as 4h and 4n exhibited promising results with high binding affinity at PPARγ receptor sites .

Case Study 2: Antimicrobial Activity

Research involving thiazolidine-2,4-dione derivatives revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like cefuroxime .

Table 1: Summary of Biological Activities

CompoundActivity TypeObserved EffectReference
4hAntihyperglycemicSignificant reduction in blood glucose levels
4nAntiinflammatoryHigh inhibition of COX enzymes
VariousAntimicrobialMIC = 3.91 mg/L against bacteria

Table 2: Synthesis Overview

Reaction TypeReactantsConditions
Knoevenagel2,4-Thiazolidinedione + 2,4-DichlorobenzaldehydeBase (Piperidine/Pyridine)
OxidationCompound + Oxidizing AgentH₂O₂ or m-chloroperbenzoic acid
ReductionCompound + Reducing AgentNaBH₄ or LiAlH₄

Mechanism of Action

The mechanism of action of 2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]- involves its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs). By activating these receptors, the compound can modulate the expression of genes involved in glucose and lipid metabolism . This leads to improved insulin sensitivity and reduced blood glucose levels. Additionally, the compound’s anti-inflammatory and antitumor effects are mediated through the inhibition of specific signaling pathways and enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Cytotoxicity Comparison of Selected TZD Analogues

Compound Name Substituent Position Heterocycle Cytotoxicity (HepG2 IC₅₀) Key Reference
5-[(2,4-Dichlorophenyl)Methylene]-TZD 2,4-Cl TZD 50 μM
5-[(3,4-Dichlorophenyl)Methylene]-TZD 3,4-Cl TZD Not reported
5-[(4-Methoxyphenyl)Methylene]-TZD 4-OCH₃ TZD >250 μM
3-(3,5-Dichlorophenyl)-Oxazolidinedione 3,5-Cl Oxazolidine >250 μM

Biological Activity

2,4-Thiazolidinedione derivatives, particularly those with specific substitutions such as 5-[(2,4-dichlorophenyl)methylene], have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound 2,4-thiazolidinedione features a five-membered ring that includes sulfur and nitrogen atoms. The thiazolidinedione scaffold is known for its ability to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating glucose metabolism and insulin sensitivity. This activation leads to various biological effects:

  • Antidiabetic Activity : TZDs improve insulin sensitivity and reduce blood glucose levels by modulating gene expression related to glucose and lipid metabolism.
  • Anti-inflammatory Effects : They suppress the production of pro-inflammatory cytokines, contributing to their anti-inflammatory properties.
  • Anticancer Potential : TZDs have been shown to induce apoptosis in cancer cells by disrupting cell cycle regulation and promoting caspase activation .

Biological Activities

The biological activities of 2,4-thiazolidinedione derivatives are extensive. Below is a summary of key activities supported by recent research findings:

Biological Activity Mechanism References
AntidiabeticPPAR-γ activation leading to improved insulin sensitivity and reduced hepatic gluconeogenesis
Anti-inflammatoryInhibition of pro-inflammatory cytokine production
AnticancerInduction of apoptosis via caspase activation and cell cycle disruption
AntimicrobialInhibition of bacterial growth through interference with cell wall synthesis
AntioxidantScavenging of reactive oxygen species (ROS)

Case Studies

Recent studies have highlighted the efficacy of 2,4-thiazolidinedione derivatives in various therapeutic areas:

  • Antidiabetic Efficacy :
    • A study evaluated the hypoglycemic activity of novel thiazolidinedione derivatives in alloxan-induced diabetic rats. Compounds exhibited significant reductions in blood glucose levels compared to controls, with some showing effects comparable to pioglitazone .
  • Anticancer Properties :
    • Research demonstrated that certain thiazolidinedione derivatives could inhibit cancer cell proliferation by inducing apoptosis. For instance, a specific derivative was found to significantly decrease cell viability in breast cancer cell lines through caspase-dependent pathways .
  • Anti-inflammatory Effects :
    • A compound from this class showed promising results in stabilizing human red blood cell membranes and inhibiting protein denaturation, indicating potential use as an anti-inflammatory agent .

Research Findings

Recent advancements in the synthesis and characterization of 2,4-thiazolidinedione derivatives have opened avenues for enhanced therapeutic applications. The following highlights key findings from recent literature:

  • Molecular Docking Studies : Several studies utilized molecular docking to predict the binding affinities of these compounds at PPAR-γ receptors, revealing high binding affinities for specific derivatives .
  • Structure-Activity Relationships (SAR) : Modifications at the 5-position of the thiazolidinedione scaffold were shown to significantly affect biological activity. For example, compounds with electron-withdrawing groups exhibited enhanced antidiabetic effects compared to their electron-donating counterparts .

Q & A

Basic: What are the common synthetic routes for preparing 5-[(2,4-dichlorophenyl)methylene]-2,4-thiazolidinedione, and what factors influence the choice of method?

Answer:
The compound is typically synthesized via Knoevenagel condensation , where 2,4-thiazolidinedione reacts with 2,4-dichlorobenzaldehyde in the presence of a catalyst (e.g., tungstic acid) and solvent. Solvent selection (ethanol, DMF, or acetic acid) and temperature are critical for reaction efficiency. For example, tungstic acid (15 mol%) in ethanol under reflux yields optimal product formation, while non-polar solvents like benzene result in no reaction . Alternative methods include the Mannich reaction , where secondary amines and formaldehyde are used to generate derivatives, but this requires rigorous purification via TLC and NMR validation . The choice depends on substituent compatibility, reaction scalability, and desired yield.

Advanced: How does the substitution pattern on the thiazolidinedione ring impact biological activity, and what strategies can optimize selectivity?

Answer:
Substituents at the 3- and 5-positions of the thiazolidinedione ring significantly modulate activity. For instance:

  • 5-Arylidene substituents (e.g., dichlorophenyl) enhance PPARγ agonism and antitumor activity but may increase hepatotoxicity due to TZD ring reactivity .
  • 3-Alkyl/aryl groups (e.g., 4-chlorobenzyl) improve metabolic stability but reduce solubility, necessitating structural balancing via logP optimization .
    To optimize selectivity, researchers employ isosteric replacements (e.g., oxazolidinedione for TZD) to mitigate toxicity while retaining target binding. Computational modeling (e.g., molecular docking) can predict substituent effects on PPARγ/δ selectivity .

Basic: What spectroscopic techniques are employed to confirm the structure of 5-[(2,4-dichlorophenyl)methylene]-2,4-thiazolidinedione derivatives?

Answer:

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1740 cm⁻¹ and C=S at ~1250 cm⁻¹, confirming the thiazolidinedione core .
  • ¹H/¹³C NMR : Aromatic protons from the dichlorophenyl group appear as doublets (δ 7.2–7.8 ppm), while the exocyclic methylene proton (C=CH) shows a singlet near δ 8.2 ppm .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate substituent placement .

Advanced: Contradictory findings exist regarding the hepatotoxicity of thiazolidinedione derivatives. How can researchers design studies to resolve these discrepancies?

Answer:

  • In vitro cytotoxicity assays : Use HepG2 cells with MTS assays to compare IC₅₀ values of TZD derivatives (e.g., 5-arylidene vs. 3-alkyl variants). TGZ (troglitazone) serves as a positive control .
  • Metabolic profiling : LC-MS/MS can identify reactive metabolites (e.g., quinone intermediates) responsible for hepatotoxicity.
  • Structural clustering : Group compounds by chemical fingerprints to isolate toxicity determinants (e.g., TZD ring vs. substituent effects) .
  • In vivo models : Rodent studies with histopathological analysis can validate findings from in vitro assays .

Basic: What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

Answer:

  • DPPH Radical Scavenging : Measures free radical inhibition at 517 nm. Compounds (50 µg/mL) are compared to ascorbic acid, with IC₅₀ values calculated from dose-response curves .
  • FRAP Assay : Quantifies ferric ion reduction capacity using TPTZ reagent, with absorbance at 593 nm.
  • SOD Activity : Indirectly assesses superoxide radical neutralization via xanthine oxidase inhibition assays .

Advanced: What computational approaches predict the interaction of this compound with peroxisome proliferator-activated receptors (PPARs)?

Answer:

  • Molecular Docking : Software like AutoDock Vina simulates ligand-receptor binding. The TZD ring forms hydrogen bonds with PPARγ’s Tyr473 and His449, while dichlorophenyl enhances hydrophobic interactions .
  • QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with PPARγ transactivation potency.
  • MD Simulations : Assess binding stability over 100 ns trajectories, calculating RMSD values to confirm pose retention .

Basic: How can researchers optimize reaction conditions for synthesizing arylidene-thiazolidinedione derivatives?

Answer:

  • Solvent Screening : Polar aprotic solvents (DMF, acetonitrile) enhance electrophilicity of the aldehyde in Knoevenagel condensations .
  • Catalyst Optimization : Tungstic acid (10–15 mol%) in ethanol under reflux achieves >80% yield, while Lewis acids (e.g., ZnCl₂) may reduce byproducts .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 30 minutes, improving energy efficiency .

Advanced: What mechanistic insights explain the dual antidiabetic and anticancer activities of this compound?

Answer:

  • PPARγ Activation : The TZD ring binds to PPARγ, enhancing insulin sensitivity via adipocyte differentiation, while dichlorophenyl substituents inhibit NF-κB, reducing inflammation-driven carcinogenesis .
  • Apoptosis Induction : ROS generation from mitochondrial disruption activates caspase-3/9 pathways in cancer cells .
  • Warburg Effect Targeting : Inhibition of glycolysis enzymes (e.g., hexokinase II) starves cancer cells of ATP .

Basic: What purification techniques are recommended for isolating 5-[(2,4-dichlorophenyl)methylene]-2,4-thiazolidinedione?

Answer:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted aldehyde.
  • Recrystallization : DMF/ethanol (1:2) yields high-purity crystals, confirmed by melting point (MP ~210–215°C) .
  • HPLC : C18 columns (ACN/water gradient) resolve isomers (Z/E) based on retention time differences .

Advanced: How can researchers address poor aqueous solubility of this compound for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the 3-position, hydrolyzed in vivo to the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release and improved bioavailability .
  • Co-crystallization : Use succinic acid as a coformer to enhance solubility via hydrogen-bonding networks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]-
Reactant of Route 2
2,4-Thiazolidinedione, 5-[(2,4-dichlorophenyl)methylene]-

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